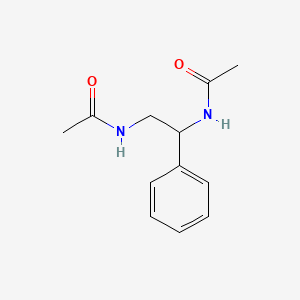
Acetamide, N,N'-(1-phenyl-1,2-ethanediyl)bis-
Cat. No. B8672458
Key on ui cas rn:
53641-61-5
M. Wt: 220.27 g/mol
InChI Key: CSYQJHMSFCMCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04104400
Procedure details


A mixture of 20 g of 1-phenyl-1-acetylamino-2-acetylaminoethane and 100 ml of concentrated HCl is refluxed for 15 hours. The product separates on chilling and is filtered off, washed with acetone and then with ether to yield 13.7 g of the title C compound. This material is stored in the refrigerator (on standing at room temperature, this material will lose part of the bound HCl).



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]([NH:13]C(=O)C)[CH2:8][NH:9]C(=O)C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:17]>>[ClH:17].[ClH:17].[C:1]1([CH:7]([NH2:13])[CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(CNC(C)=O)NC(C)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 15 hours
|
|
Duration
|
15 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on chilling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with ether to yield 13.7 g of the title C compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on standing at room temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.Cl.C1(=CC=CC=C1)C(CN)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
